1,4-Diphenylbutadiyne

Description

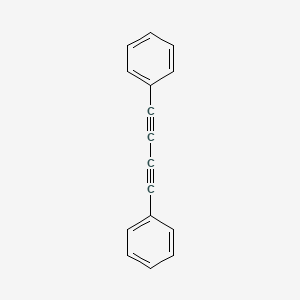

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

4-phenylbuta-1,3-diynylbenzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H10/c1-3-9-15(10-4-1)13-7-8-14-16-11-5-2-6-12-16/h1-6,9-12H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HMQFJYLWNWIYKQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C#CC#CC2=CC=CC=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H10 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

25135-09-5 | |

| Record name | Benzene, 1,1′-(1,3-butadiyne-1,4-diyl)bis-, homopolymer | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=25135-09-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

DSSTOX Substance ID |

DTXSID8061264 | |

| Record name | Benzene, 1,1'-(1,3-butadiyne-1,4-diyl)bis- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID8061264 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

202.25 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

White needles; [MSDSonline] | |

| Record name | 1,4-Diphenylbutadiyne | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/7913 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

CAS No. |

886-66-8 | |

| Record name | 1,4-Diphenyl-1,3-butadiyne | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=886-66-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1,4-Diphenylbutadiyne | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000886668 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1,4-Diphenylbutadiyne | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=529170 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Benzene, 1,1'-(1,3-butadiyne-1,4-diyl)bis- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Benzene, 1,1'-(1,3-butadiyne-1,4-diyl)bis- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID8061264 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1,1'-(1,3-butadiyne-1,4-diyl)bisbenzene | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.011.776 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 1,4-DIPHENYLBUTADIYNE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/84WV7G15RN | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

A Technical Guide to the Fundamental Properties of 1,4-Diphenylbutadiyne

An In-depth Whitepaper for Researchers, Scientists, and Drug Development Professionals

Introduction

1,4-Diphenylbutadiyne, also known as diphenyldiacetylene, is a conjugated aromatic hydrocarbon with the chemical formula C₁₆H₁₀.[1] It consists of a rigid butadiyne backbone capped by two phenyl groups, a structure that imparts unique electronic, optical, and chemical properties.[1] This extended π-conjugation system is the source of its fluorescence and makes it a subject of significant interest in diverse fields.[2] For researchers, it serves as a crucial building block in organic synthesis for creating more complex aromatic compounds and polymers.[1] In materials science, its photophysical characteristics are exploited in the development of optoelectronic devices like organic light-emitting diodes (OLEDs).[1] Furthermore, its potential anticancer and antimicrobial activities have positioned it as a molecule of interest in pharmaceutical research and drug development.[1] This guide provides a comprehensive overview of its core properties, experimental protocols, and applications.

Core Chemical and Physical Properties

This compound presents as a white to light yellow crystalline solid.[1][3] It is stable under normal laboratory conditions but should be stored away from strong oxidizing agents.[4][5] Key identification and physical property data are summarized in the tables below.

Table 1: Chemical Identifiers for this compound

| Identifier | Value |

|---|---|

| CAS Number | 886-66-8[1][4] |

| Molecular Formula | C₁₆H₁₀[1][4] |

| Molecular Weight | 202.26 g/mol [4] |

| IUPAC Name | 4-phenylbuta-1,3-diynylbenzene[4][6] |

| Synonyms | Diphenyldiacetylene, Diphenylbutadiyne[4] |

| SMILES | C1=CC=C(C=C1)C#CC#CC2=CC=CC=C2[4][6] |

| InChI Key | HMQFJYLWNWIYKQ-UHFFFAOYSA-N[4][6] |

Table 2: Physical Properties of this compound

| Property | Value |

|---|---|

| Appearance | White to light yellow crystalline powder or needles[1][3] |

| Melting Point | 86-87 °C[4][6][7] |

| Density | 1.936 g/cm³[6] |

| Water Solubility | Sparingly soluble (5.5 x 10⁻⁴ g/L at 25°C)[1][4] |

| Solvent Solubility | Soluble in toluene (B28343) and other organic solvents[1][4] |

Spectroscopic Profile

The spectroscopic properties of this compound are dominated by its extended π-conjugated system, which allows for π → π* electronic transitions.[2] It is recognized as a fluorescent compound and has been utilized as a fluorochrome.[8] However, its fluorescence quantum yield is notably low, suggesting that non-radiative decay pathways are the primary mode of energy dissipation after excitation.[2] This characteristic makes it a candidate for studies involving fluorescence quenching or energy transfer systems.[2]

Table 3: Spectroscopic Data for this compound

| Spectrum Type | Peak(s) and Conditions |

|---|---|

| UV-Vis Absorption | Excitation peak at 305 nm |

| Molar extinction coefficient (ε): 27,800 cm⁻¹/M at 326 nm (in ethanol)[2] | |

| Fluorescence Emission | Emission peak at 330 nm |

| Quantum Yield (Φ): 0.00161 | |

| ¹H NMR | (400 MHz, CDCl₃) δ: 7.53-7.51 (d, J= 8Hz, 4H), 7.41–7.31 (m, 6H) |

| ¹³C NMR | (100 MHz, CDCl₃) δ: 132.55, 129.17, 128.23, 121.72, 81.54, 73.50 |

Synthesis and Reactivity

Experimental Protocol: Synthesis via Hay-Glaser Coupling

The most common and efficient method for synthesizing symmetrical diynes like this compound is through the copper-catalyzed oxidative homocoupling of terminal alkynes, a reaction known as the Glaser coupling.[6] The Hay modification utilizes a soluble copper-TMEDA (N,N,N',N'-tetramethylethylenediamine) complex, which allows for milder and more versatile reaction conditions.[5][6]

Objective: To synthesize this compound from phenylacetylene (B144264) via copper-catalyzed aerobic oxidative coupling.

Materials:

-

Phenylacetylene (1.0 mmol)

-

Copper(I) chloride (CuCl, 0.05 mmol, 5 mol%)

-

N,N,N',N'-Tetramethylethylenediamine (TMEDA, 1.2 mmol)

-

Acetone (B3395972) (10 mL)

-

Saturated aqueous ammonium (B1175870) chloride (NH₄Cl)

-

Diethyl ether or ethyl acetate (B1210297)

-

Brine

-

Anhydrous sodium sulfate (B86663) (Na₂SO₄)

-

Hexanes and ethyl acetate for chromatography

Procedure:

-

To a 25 mL round-bottom flask equipped with a magnetic stir bar, add phenylacetylene (1.0 mmol), copper(I) chloride (0.05 mmol), and acetone (10 mL).[6]

-

Add TMEDA (1.2 mmol) to the mixture.[6]

-

Stir the reaction mixture vigorously at room temperature under an atmosphere of air (e.g., open to the air or with a balloon of air) for 3-6 hours.[6] Monitor the progress of the reaction by thin-layer chromatography (TLC).

-

Upon completion, quench the reaction by adding 15 mL of a saturated aqueous solution of ammonium chloride.[6]

-

Extract the product into diethyl ether or ethyl acetate (3 x 15 mL).[6]

-

Combine the organic layers, wash with 20 mL of brine, and dry over anhydrous sodium sulfate.[6]

-

Remove the solvent under reduced pressure using a rotary evaporator.[6]

-

Purify the crude product by column chromatography on silica gel, eluting with a mixture of hexanes and ethyl acetate, to afford the pure this compound.[6]

Chemical Reactivity

The reactivity of this compound is centered on its electron-rich alkyne units and its conjugated system.

-

Cycloaddition Reactions: It undergoes UV-irradiated cross-cycloaddition reactions with various olefins, such as 2,3-dimethyl-2-butene (B165504) and dimethyl fumarate.[3][7]

-

Metal Complex Formation: The alkyne moieties readily coordinate with transition metals. For example, it reacts with tungsten carbonyl complexes to form iodo-bridged dimers.[3][7] It also forms organonickel complexes.[6]

-

Synthetic Building Block: It is a valuable precursor in multi-step syntheses. A notable application is its use in the palladium-catalyzed [3+2] annulation with meso-bromoporphyrin to prepare 7,8-dehydropurpurin dimers.[3][4][7]

Applications and Research Interest

The unique combination of a rigid, linear structure, extended π-conjugation, and chemical reactivity makes this compound a versatile molecule in both fundamental and applied research.

-

Materials Science: Its conjugated structure and resulting electronic properties make it a candidate for use in organic electronics, such as in molecular wires and as a component in OLEDs and organic photovoltaics (OPVs).[1]

-

Organic Synthesis: It serves as a rigid linear scaffold and a key building block for the synthesis of complex polycyclic aromatic hydrocarbons, functional polymers, and macrocycles.[1]

-

Pharmaceutical Research: The compound has demonstrated potential biological activities, including anticancer and antimicrobial properties, making it a subject of investigation for therapeutic applications.[1] It is also known to be a non-photodynamic phototoxic compound.

Safety and Handling

This compound is classified as an irritant.[8] Standard laboratory safety protocols, including the use of personal protective equipment (gloves, safety glasses), should be followed.[5] It should be handled in a well-ventilated area to avoid inhalation of dust.[5]

Table 4: GHS Hazard Information for this compound

| Hazard Class | Code | Statement |

|---|---|---|

| Skin Corrosion/Irritation | H315 | Causes skin irritation[7][8] |

| Serious Eye Damage/Irritation | H319 | Causes serious eye irritation[7][8] |

| Specific Target Organ Toxicity | H335 | May cause respiratory irritation[7][8] |

Handling and Storage:

-

Storage: Store in a cool, dry place in a tightly sealed container.[4]

-

Incompatibilities: Avoid contact with strong oxidizing agents.[5]

-

Hazardous Decomposition: Thermal decomposition can release irritating vapors and gases, including carbon monoxide (CO) and carbon dioxide (CO₂).[5]

Conclusion

This compound is a molecule of fundamental importance with a rich profile of chemical and physical properties. Its rigid, conjugated structure is the foundation for its utility as a fluorescent probe, a building block in advanced organic synthesis, and a component in novel electronic materials. For professionals in materials science and drug development, its predictable synthesis and versatile reactivity offer a robust platform for innovation. A thorough understanding of its properties, as outlined in this guide, is essential for leveraging its full potential in scientific research and technological advancement.

References

- 1. Glaser coupling - Wikipedia [en.wikipedia.org]

- 2. alfa-chemistry.com [alfa-chemistry.com]

- 3. Organic Syntheses Procedure [orgsyn.org]

- 4. Glaser Coupling, Hay Coupling [organic-chemistry.org]

- 5. benchchem.com [benchchem.com]

- 6. pubs.rsc.org [pubs.rsc.org]

- 7. Organic Syntheses Procedure [orgsyn.org]

- 8. Eglinton Reaction [organic-chemistry.org]

An In-depth Technical Guide to the Synthesis of 1,4-Diphenylbutadiyne from Phenylacetylene

For Researchers, Scientists, and Drug Development Professionals

Abstract

1,4-Diphenylbutadiyne, a conjugated diyne, serves as a valuable scaffold in medicinal chemistry and materials science. Its synthesis from the readily available precursor, phenylacetylene (B144264), is a cornerstone of synthetic organic chemistry. This technical guide provides a comprehensive overview of the primary synthetic methodologies for the preparation of this compound, with a focus on the Glaser, Hay, and Eglinton coupling reactions. Detailed experimental protocols, comparative data on reaction conditions and yields, and mechanistic insights are presented to aid researchers in the efficient synthesis and application of this versatile molecule.

Introduction

This compound (also known as diphenyldiacetylene) is an organic compound with the chemical formula C₁₆H₁₀.[1][2] It consists of two phenyl groups linked by a butadiyne core. This conjugated system imparts unique electronic and photophysical properties, making it a subject of interest in various fields, including the development of novel therapeutics, organic electronics, and advanced materials.[3][4] The synthesis of this compound is typically achieved through the oxidative homocoupling of phenylacetylene, a terminal alkyne.[5][6] Several named reactions, primarily copper-catalyzed, have been developed for this transformation, each with its own set of advantages and limitations. This guide will delve into the most prominent of these methods.

Synthetic Methodologies

The synthesis of this compound from phenylacetylene is predominantly accomplished via oxidative coupling reactions. The most common and historically significant methods are the Glaser, Hay, and Eglinton couplings. These reactions share a common mechanistic feature: the formation of a copper acetylide intermediate followed by an oxidative dimerization.[5]

Glaser Coupling

The Glaser coupling, first reported by Carl Glaser in 1869, is one of the earliest examples of a transition-metal-catalyzed carbon-carbon bond-forming reaction.[5][6] It involves the coupling of terminal alkynes using a copper(I) salt, such as CuCl or CuI, a base (e.g., ammonia (B1221849) or an amine), and an oxidant, typically molecular oxygen.

Reaction Scheme:

Hay Coupling

The Hay coupling is a significant modification of the Glaser coupling that utilizes a catalytic amount of a copper(I)-TMEDA (tetramethylethylenediamine) complex.[6][7] The TMEDA ligand enhances the solubility of the copper catalyst in a wider range of organic solvents, making the reaction more versatile.[8] Air (oxygen) is used to reoxidize the copper catalyst, allowing for a catalytic cycle.[6]

Eglinton Coupling

The Eglinton coupling employs a stoichiometric amount of a copper(II) salt, such as copper(II) acetate (B1210297), in a coordinating solvent like pyridine.[9][10] This method avoids the need for an external oxidant like oxygen, as the Cu(II) salt itself acts as the oxidizing agent.[9]

Comparative Data of Synthetic Protocols

The choice of synthetic method for producing this compound depends on several factors, including desired yield, reaction time, and available reagents. The following table summarizes various reported conditions for the synthesis of this compound from phenylacetylene.

| Method | Catalyst | Base/Ligand | Oxidant | Solvent | Temperature (°C) | Time (h) | Yield (%) | Reference |

| Glaser-Hay | CuCl | TMEDA | Air | Acetone (B3395972) | Room Temp | 3 | 97 | [11] |

| Glaser-Hay | CuI | TMEDA | Air | Dichloromethane | Room Temp | 4 | 90 | [11] |

| Eglinton | Cu(OAc)₂ | Piperidine | - | Pyridine | 60 | 6 | 85 | [11] |

| Glaser | CuCl | n-Propylamine | Air | None | 60 | 3 | 88 | [11] |

| - | CuBr | - | Air | Acetonitrile | Room Temp | 2 | 80 | [11] |

| - | Pd(OAc)₂/CuI | DABCO | Air | - | - | - | 70-98 | [12] |

| - | CuCl | n-Propylamine | Air | None | 60 | 3-5 | up to 95 | [13] |

Detailed Experimental Protocols

Protocol 1: Glaser-Hay Coupling using CuCl/TMEDA in Acetone[13]

Materials:

-

Phenylacetylene (1.0 mmol)

-

Copper(I) chloride (CuCl, 0.05 mmol, 5 mol%)

-

N,N,N',N'-Tetramethylethylenediamine (TMEDA, 1.2 mmol)

-

Acetone (10 mL)

-

Stir bar

-

25 mL Round-bottom flask

-

Air supply (e.g., balloon or open to air with efficient stirring)

Procedure:

-

To a 25 mL round-bottom flask equipped with a stir bar, add phenylacetylene (1.0 mmol), copper(I) chloride (0.05 mmol), and acetone (10 mL).

-

Add TMEDA (1.2 mmol) to the mixture.

-

Stir the reaction mixture vigorously at room temperature under an atmosphere of air for 3-6 hours.

-

Monitor the progress of the reaction by thin-layer chromatography (TLC).

-

Upon completion, quench the reaction by adding a saturated aqueous solution of ammonium (B1175870) chloride (15 mL).

-

Extract the product with diethyl ether or ethyl acetate (3 x 15 mL).

-

Combine the organic layers, wash with brine (20 mL), and dry over anhydrous sodium sulfate.

-

Remove the solvent under reduced pressure.

-

Purify the crude product by column chromatography on silica (B1680970) gel (eluting with a mixture of hexanes and ethyl acetate) to afford the pure this compound.

Protocol 2: Solvent-Free Glaser Coupling using CuCl/n-Propylamine[13][15]

Materials:

-

Phenylacetylene (1.0 mmol)

-

Copper(I) chloride (CuCl, 0.05 mmol, 5 mol%)

-

n-Propylamine (1.0 mmol)

-

Stir bar

-

Reaction vial

Procedure:

-

To a reaction vial containing a stir bar, add phenylacetylene (1.0 mmol) and copper(I) chloride (0.05 mmol).

-

Add n-propylamine (1.0 mmol) to the mixture.

-

Stir the reaction mixture at 60 °C for 3-5 hours.

-

Monitor the reaction by TLC.

-

After completion, dissolve the reaction mixture in a small amount of dichloromethane.

-

Filter the mixture through a short pad of silica gel to remove the catalyst.

-

Wash the silica pad with additional dichloromethane.

-

Combine the filtrates and remove the solvent under reduced pressure to yield the crude product.

Mechanistic Pathways and Experimental Workflow

The following diagrams illustrate the generalized mechanistic pathway for copper-catalyzed homocoupling of phenylacetylene and a typical experimental workflow for the synthesis and purification of this compound.

Caption: Generalized mechanism of the copper-catalyzed homocoupling of phenylacetylene.

Caption: A typical experimental workflow for the synthesis of this compound.

Conclusion

The synthesis of this compound from phenylacetylene is a well-established transformation in organic chemistry, with the Glaser, Hay, and Eglinton couplings being the most prominent methods. The choice of a specific protocol depends on the desired scale, available resources, and tolerance for different reaction conditions. The provided data and experimental procedures offer a practical guide for researchers to select and implement the most suitable method for their synthetic needs. The continued development of greener and more efficient catalytic systems will undoubtedly further enhance the accessibility and utility of this important class of compounds in drug discovery and materials science.

References

- 1. Diphenylbutadiyne - Wikipedia [en.wikipedia.org]

- 2. 1,4-Diphenyl-1,3-butadiyne | C16H10 | CID 70174 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. The Homocoupling Reaction of Aromatic Terminal Alkynes by a Highly Active Palladium(II)/AgNO3 Cocatalyst in Aqueous Media Under Aerobic Conditions - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Recent advances and applications of Glaser coupling employing greener protocols | Semantic Scholar [semanticscholar.org]

- 5. grokipedia.com [grokipedia.com]

- 6. Glaser coupling - Wikipedia [en.wikipedia.org]

- 7. pubs.rsc.org [pubs.rsc.org]

- 8. Glaser Coupling, Hay Coupling [organic-chemistry.org]

- 9. alfa-chemistry.com [alfa-chemistry.com]

- 10. Eglinton Reaction [organic-chemistry.org]

- 11. benchchem.com [benchchem.com]

- 12. pubs.acs.org [pubs.acs.org]

- 13. researchgate.net [researchgate.net]

An In-depth Technical Guide to the Glaser Coupling Mechanism for the Synthesis of 1,4-Diphenylbutadiyne

For Researchers, Scientists, and Drug Development Professionals

Introduction

The Glaser coupling, a foundational reaction in organic chemistry, facilitates the oxidative homocoupling of terminal alkynes to form symmetrical 1,3-diynes. First reported by Carl Andreas Glaser in 1869, this copper-catalyzed carbon-carbon bond formation has become an indispensable tool in the synthesis of a wide array of organic molecules, from natural products and pharmaceuticals to advanced materials like conjugated polymers.[1] This guide provides a comprehensive overview of the Glaser coupling mechanism, with a specific focus on the synthesis of 1,4-diphenylbutadiyne from phenylacetylene (B144264). It includes detailed experimental protocols for the classic Glaser coupling and its key variations—the Hay and Eglinton couplings—along with comparative quantitative data and visual diagrams to elucidate the reaction pathways and workflows.

Core Reaction Mechanism

The generally accepted mechanism for the Glaser coupling involves three primary steps:

-

Formation of a Copper(I) Acetylide: The terminal alkyne reacts with a copper(I) catalyst in the presence of a base. The base facilitates the deprotonation of the alkyne, leading to the formation of a copper(I) acetylide intermediate.[1]

-

Oxidative Coupling: Two molecules of the copper(I) acetylide undergo an oxidative coupling process. This step results in the formation of the 1,3-diyne product and reduced copper species (e.g., copper(0)).

-

Reoxidation of the Catalyst: An oxidant, typically molecular oxygen from the air, reoxidizes the reduced copper back to its active copper(I) state, allowing the catalytic cycle to continue.[1]

Variations of the Glaser Coupling

Several modifications of the original Glaser coupling have been developed to improve reaction efficiency, substrate scope, and experimental convenience. The most notable variations are the Hay and Eglinton couplings.

-

Classic Glaser Coupling: The original method often utilizes a copper(I) salt, such as CuCl, in the presence of a base like ammonia (B1221849) and an oxidant, typically air, in a solvent such as water or an alcohol.[2][3]

-

Hay Coupling: This popular modification, developed by Allan S. Hay, employs a soluble copper-N,N,N',N'-tetramethylethylenediamine (TMEDA) complex. The use of TMEDA as both a base and a ligand enhances the solubility of the copper catalyst in organic solvents, offering greater versatility and milder reaction conditions.[1]

-

Eglinton Coupling: This variation utilizes a stoichiometric amount of a copper(II) salt, such as copper(II) acetate (B1210297), in a solvent like pyridine. A key difference is that the Cu(II) salt acts as the oxidant, negating the need for an external oxidant like oxygen.[4][5] This method is particularly useful when an oxygen-free environment is desired.

Data Presentation: Comparative Analysis of Reaction Conditions

The following table summarizes various reaction conditions and their corresponding yields for the synthesis of this compound from phenylacetylene via Glaser and Hay couplings, providing a basis for comparison and optimization.

| Coupling Type | Catalyst (mol%) | Base/Ligand | Solvent | Temperature | Time (h) | Yield (%) |

| Hay | CuCl (5) | TMEDA | Acetone (B3395972) | Room Temp | 3 | 97 |

| Hay | CuI (5) | TMEDA | Dichloromethane | Room Temp | 4 | 90 |

| Hay | CuCl (5) | n-Propylamine | None | 60 °C | 3 | 88 |

| Eglinton | Cu(OAc)₂ (stoichiometric) | Piperidine | Pyridine | 60 °C | 6 | 85 |

| Hay | CuCl (5) | n-Propylamine | None | 60 °C | 3 | 85 |

| Hay | CuBr | None | Acetonitrile | Room Temp | 2 | 80 |

Experimental Protocols

Protocol 1: Classic Glaser Coupling of Phenylacetylene (Generalized)

Materials:

-

Phenylacetylene (1.0 mmol)

-

Copper(I) chloride (CuCl, catalytic amount)

-

Ammonium (B1175870) hydroxide (B78521) (aqueous solution)

-

Ethanol

-

Air (as oxidant)

Procedure:

-

In a round-bottom flask, dissolve phenylacetylene in ethanol.

-

Add a catalytic amount of copper(I) chloride to the solution.

-

To this mixture, add an aqueous solution of ammonium hydroxide.

-

Stir the reaction mixture vigorously at room temperature, open to the air, to allow for oxidation. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

-

Upon completion, the reaction mixture is typically worked up by extraction with an organic solvent (e.g., diethyl ether or ethyl acetate).

-

The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and the solvent is removed under reduced pressure.

-

The crude product is then purified by column chromatography or recrystallization to yield this compound.

Protocol 2: Hay Coupling of Phenylacetylene

Materials:

-

Phenylacetylene (1.0 mmol, 102 mg)

-

Copper(I) chloride (CuCl, 0.05 mmol, 5 mg)

-

N,N,N',N'-Tetramethylethylenediamine (TMEDA, 1.2 mmol, 140 mg)

-

Acetone (10 mL)

-

Stir bar

-

25 mL round-bottom flask

-

Air supply (e.g., balloon or efficient stirring open to air)

Procedure:

-

To a 25 mL round-bottom flask equipped with a stir bar, add phenylacetylene (1.0 mmol), copper(I) chloride (0.05 mmol), and acetone (10 mL).

-

Add TMEDA (1.2 mmol) to the mixture.

-

Stir the reaction mixture vigorously at room temperature under an atmosphere of air for 3-6 hours. Monitor the reaction progress by TLC.

-

Upon completion, quench the reaction by adding a saturated aqueous solution of ammonium chloride (15 mL).

-

Extract the product with diethyl ether or ethyl acetate (3 x 15 mL).

-

Combine the organic layers, wash with brine (20 mL), and dry over anhydrous sodium sulfate.

-

Remove the solvent under reduced pressure.

-

Purify the crude product by column chromatography on silica (B1680970) gel (eluting with a mixture of hexanes and ethyl acetate) to afford pure this compound.[1]

Protocol 3: Eglinton Coupling of Phenylacetylene (Generalized)

Materials:

-

Phenylacetylene (1.0 mmol)

-

Copper(II) acetate (Cu(OAc)₂, stoichiometric amount)

-

Pyridine

-

Stir bar

-

Round-bottom flask

Procedure:

-

In a round-bottom flask, dissolve phenylacetylene in pyridine.

-

Add a stoichiometric amount of copper(II) acetate to the solution.

-

Stir the reaction mixture, typically at an elevated temperature (e.g., 60 °C), for several hours. Monitor the reaction progress by TLC.

-

After the reaction is complete, the mixture is cooled to room temperature.

-

The reaction is typically worked up by adding a dilute acid (e.g., HCl) and extracting the product with an organic solvent.

-

The combined organic layers are washed, dried, and the solvent is evaporated.

-

The crude product is purified by column chromatography or recrystallization to yield this compound.

Mandatory Visualizations

Caption: Catalytic cycle of the Glaser coupling reaction.

Caption: General experimental workflow for the Glaser coupling.

References

An In-depth Technical Guide to the Crystal Structure of 1,4-Diphenylbutadiyne

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive analysis of the crystal structure of 1,4-diphenylbutadiyne, a molecule of significant interest in materials science and as a structural motif in medicinal chemistry. Understanding its three-dimensional atomic arrangement is crucial for predicting its physicochemical properties, designing novel derivatives, and elucidating its interactions in various chemical and biological systems.

Core Crystallographic Data

The crystal structure of this compound was determined by single-crystal X-ray diffraction. The compound crystallizes in the monoclinic system with the space group P2₁/n.[1] The key crystallographic parameters are summarized in the tables below.

Table 1: Crystal Data and Structure Refinement for this compound

| Parameter | Value |

| Empirical Formula | C₁₆H₁₀ |

| Formula Weight | 202.25 g/mol |

| Crystal System | Monoclinic |

| Space Group | P2₁/n |

| Unit Cell Dimensions | |

| a | 12.898(2) Å |

| b | 3.972(1) Å |

| c | 12.923(3) Å |

| β | 117.80(2)° |

| Volume | 584.9(2) ų |

| Z | 2 |

| Calculated Density | 1.148 Mg/m³ |

| Absorption Coefficient | 0.068 mm⁻¹ |

| F(000) | 212 |

| Data Collection | |

| Diffractometer | Enraf-Nonius CAD-4 |

| Radiation | MoKα (λ = 0.71073 Å) |

| Temperature | 293(2) K |

| 2θ range for data collection | 2.22 to 24.97° |

| Index ranges | -15 ≤ h ≤ 15, 0 ≤ k ≤ 4, 0 ≤ l ≤ 15 |

| Reflections collected | 1150 |

| Independent reflections | 1028 [R(int) = 0.0152] |

| Refinement | |

| Refinement method | Full-matrix least-squares on F² |

| Data / restraints / parameters | 1028 / 0 / 97 |

| Goodness-of-fit on F² | 1.053 |

| Final R indices [I>2σ(I)] | R1 = 0.0385, wR2 = 0.0995 |

| R indices (all data) | R1 = 0.0486, wR2 = 0.1055 |

| Largest diff. peak and hole | 0.135 and -0.125 e.Å⁻³ |

Table 2: Selected Bond Lengths (Å) and Angles (°) for this compound

| Bond | Length (Å) | Angle | Degrees (°) |

| C(1)-C(2) | 1.192(3) | C(2)-C(1)-C(3) | 178.6(2) |

| C(1)-C(3) | 1.439(2) | C(1)-C(2)-C(2)#1 | 179.9(3) |

| C(2)-C(2)#1 | 1.378(4) | C(4)-C(3)-C(5) | 118.0(2) |

| C(3)-C(4) | 1.390(2) | C(4)-C(3)-C(1) | 121.0(2) |

| C(3)-C(8) | 1.392(2) | C(8)-C(3)-C(1) | 121.0(2) |

| C(4)-C(5) | 1.385(2) | C(3)-C(4)-C(5) | 121.1(2) |

| C(5)-C(6) | 1.380(3) | C(6)-C(5)-C(4) | 120.1(2) |

| C(6)-C(7) | 1.379(3) | C(7)-C(6)-C(5) | 119.9(2) |

| C(7)-C(8) | 1.382(3) | C(6)-C(7)-C(8) | 120.2(2) |

| C(7)-C(8)-C(3) | 120.7(2) |

Symmetry transformations used to generate equivalent atoms: #1 -x+1, -y+1, -z+1

Experimental Protocols

Crystal Growth

Crystals of this compound suitable for X-ray diffraction were obtained from the decomposition of the cuprate (B13416276) prepared from the reaction between lithium phenylacetylide and copper(I) cyanide in a diethyl ether solution at room temperature.

X-ray Data Collection and Structure Refinement

A colorless needle-shaped crystal with dimensions of 0.40 x 0.15 x 0.10 mm was mounted on a glass fiber. Data were collected on an Enraf-Nonius CAD-4 diffractometer using graphite-monochromated MoKα radiation. The unit cell parameters were determined from 25 carefully centered reflections.

The structure was solved by direct methods using the SHELXS-86 program and refined by full-matrix least-squares on F² using SHELXL-93. All non-hydrogen atoms were refined anisotropically. Hydrogen atoms were placed in idealized positions and refined using a riding model.

Visualizations

Experimental Workflow

The following diagram illustrates the workflow for the crystal structure determination of this compound.

Caption: Workflow for this compound Crystal Structure Analysis.

Molecular Structure and Connectivity

The diagram below shows the molecular structure of this compound with atom numbering corresponding to the crystallographic data.

Caption: Molecular Connectivity of this compound.

References

An In-depth Technical Guide to the ¹H and ¹³C NMR Spectroscopy of 1,4-Diphenylbutadiyne

This guide provides a comprehensive overview of the nuclear magnetic resonance (NMR) data for 1,4-diphenylbutadiyne, tailored for researchers, scientists, and professionals in drug development. It includes detailed spectral data, experimental protocols, and logical diagrams to facilitate a deeper understanding of the molecule's structural characterization.

Introduction to this compound

This compound, also known as diphenyldiacetylene, is an organic compound with the chemical formula C₁₆H₁₀. Its structure consists of a diacetylene core flanked by two phenyl groups. This linear, conjugated system is of significant interest in materials science and medicinal chemistry due to its electronic and structural properties. NMR spectroscopy is a pivotal analytical technique for confirming its structure and purity.

¹H and ¹³C NMR Spectral Data

The NMR spectra of this compound are characterized by signals corresponding to the aromatic protons and carbons, as well as the sp-hybridized carbons of the butadiyne linker. The data presented here is based on spectra recorded in deuterated chloroform (B151607) (CDCl₃).

Table 1: ¹H NMR Data for this compound

| Chemical Shift (δ) ppm | Multiplicity | Integration | Coupling Constant (J) Hz | Assignment |

| 7.53-7.51 | Doublet | 4H | 8 | Ortho-protons of the phenyl groups |

| 7.41-7.31 | Multiplet | 6H | - | Meta- and para-protons of the phenyl groups |

Table 2: ¹³C NMR Data for this compound [1]

| Chemical Shift (δ) ppm | Assignment |

| 132.55 | Phenyl carbons (ortho) |

| 129.17 | Phenyl carbons (para) |

| 128.23 | Phenyl carbons (meta) |

| 121.72 | Phenyl carbon (ipso, attached to the alkyne) |

| 81.54 | Alkyne carbon (C≡C) adjacent to the phenyl group |

| 73.50 | Alkyne carbon (C≡C) in the center of the butadiyne chain |

Experimental Protocols

The following section details the methodology for acquiring the ¹H and ¹³C NMR spectra of this compound.

Instrumentation and Parameters:

-

Spectrometer: The NMR spectra were recorded on a FT–NMR Bruker Avance-500 instrument.[1]

-

Frequency: ¹H NMR spectra were recorded at 500 MHz, and ¹³C NMR spectra were recorded at 125 MHz.[1]

-

Solvent: Deuterated chloroform (CDCl₃) was used as the solvent for sample preparation.[1]

-

Internal Standard: Tetramethylsilane (TMS) was used as an internal standard, with its signal set to 0.00 ppm.[1]

Sample Preparation: A small amount of this compound is dissolved in approximately 0.5-0.7 mL of CDCl₃ in a standard 5 mm NMR tube. The solution should be clear and free of any particulate matter to ensure high-resolution spectra.

Data Acquisition: Standard pulse programs are used for acquiring both ¹H and ¹³C NMR spectra. For the ¹³C spectrum, a proton-decoupled sequence is typically employed to simplify the spectrum to single lines for each unique carbon atom.

Visualizations

Molecular Structure and NMR Active Nuclei: The following diagram illustrates the chemical structure of this compound, with annotations for the different types of protons and carbons that give rise to the observed NMR signals.

Caption: Structure of this compound with atom labels.

General Workflow for NMR Data Acquisition and Analysis: The following flowchart outlines the standard procedure for obtaining and interpreting NMR data.

Caption: General workflow for NMR data acquisition and analysis.

References

UV-Vis absorption spectrum of 1,4-Diphenylbutadiyne

An In-depth Technical Guide on the UV-Vis Absorption Spectrum of 1,4-Diphenylbutadiyne

This guide provides a comprehensive overview of the ultraviolet-visible (UV-Vis) absorption properties of this compound (DPB), a conjugated diyne. Due to its extended π-system, this molecule absorbs light in the UV region of the electromagnetic spectrum.[1][2][3] This document is intended for researchers, scientists, and professionals in drug development who utilize spectroscopic techniques for the analysis of conjugated organic compounds.

Core Spectroscopic Data

The electronic absorption spectrum of this compound is characterized by strong absorption bands resulting from π-π* electronic transitions within its conjugated system.[1][2] The key quantitative data from a referenced measurement is summarized below.

| Parameter | Value | Wavelength (nm) | Reference |

| Molar Extinction Coefficient (ε) | 27,800 cm⁻¹/M | 326.0 | Armitage, et al., 1954[4] |

Note: The molar extinction coefficient, also known as molar absorptivity, is a measure of how strongly a chemical species absorbs light at a given wavelength.

Experimental Protocols

The accurate measurement of UV-Vis absorption spectra is critical for both qualitative and quantitative analysis. The data presented in this guide was obtained following a detailed experimental protocol.

Cited Experimental Parameters

The specific parameters used for the measurement of this compound referenced above are as follows[4]:

-

Spectrophotometer: Cary 3

-

Spectral Bandwidth: 1.0 nm

-

Data Interval: 0.25 nm

-

Scan Rate: 112.5 nm/min

-

Signal Averaging Time: 0.133 sec

General UV-Vis Spectroscopy Protocol

The following is a generalized, best-practice workflow for obtaining the UV-Vis absorption spectrum of a compound like this compound.

-

Instrument Preparation: Turn on the UV-Vis spectrophotometer's deuterium (B1214612) and tungsten lamps and allow them to warm up for approximately 20 minutes to ensure a stable output.[5]

-

Sample Preparation:

-

Prepare a stock solution of this compound in a suitable UV-transparent solvent (e.g., hexane, ethanol).

-

Prepare a dilute solution from the stock. The concentration should be adjusted so that the maximum absorbance falls within the optimal range of the instrument (typically 0.1 to 1.0 absorbance units) to ensure linearity.[6]

-

Use a 1 cm pathlength quartz cuvette for all measurements, as glass absorbs UV light.[6]

-

-

Baseline Correction:

-

Sample Measurement:

-

Remove the blank cuvette and replace it with the cuvette containing the this compound solution.

-

Initiate the scan to record the absorption spectrum.[5]

-

-

Data Processing:

-

Identify the wavelength of maximum absorbance (λmax).

-

If the concentration is known, use the Beer-Lambert Law (A = εbc) to calculate the molar extinction coefficient (ε).

-

Logical Workflow Visualization

The following diagram illustrates the general experimental workflow for acquiring a UV-Vis absorption spectrum.

References

- 1. Structure Determination in Conjugated Systems UV | MCC Organic Chemistry [courses.lumenlearning.com]

- 2. 29.11 Visible and Ultra-Violet Spectroscopy (UV-Vis) – Organic and Biochemistry Supplement to Enhanced Introductory College Chemistry [ecampusontario.pressbooks.pub]

- 3. jackwestin.com [jackwestin.com]

- 4. This compound [omlc.org]

- 5. m.youtube.com [m.youtube.com]

- 6. 1,4-diphenylbutadiene [omlc.org]

In-Depth Technical Guide: Fluorescence Properties of 1,4-Diphenylbutadiyne

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core fluorescence properties of 1,4-Diphenylbutadiyne (DPB), a conjugated aromatic hydrocarbon. This document summarizes key quantitative data, details experimental methodologies for characterization, and presents a visual representation of the experimental workflow.

Core Fluorescence Properties

This compound exhibits fluorescence, a phenomenon where the molecule, after absorbing light, emits a photon to return to its ground electronic state. The efficiency and spectral characteristics of this emission are influenced by the molecular structure and the surrounding solvent environment.

Quantitative Fluorescence Data

The following table summarizes the key fluorescence properties of this compound in ethanol, a common organic solvent.

| Property | Value | Solvent | Excitation Wavelength (nm) | Reference |

| Fluorescence Quantum Yield (Φ) | 0.00161 | Ethanol | 300 | [1] |

| Maximum Excitation Wavelength (λex) | 305 nm | - | - | |

| Maximum Emission Wavelength (λem) | 330 nm | - | - |

Note: The quantum yield is notably low, indicating that non-radiative decay processes are the dominant pathways for the excited state to return to the ground state.

Solvatochromism

Fluorescence Lifetime

The fluorescence lifetime (τ) is the average time a molecule remains in its excited state before emitting a photon. Specific quantitative data for the fluorescence lifetime of this compound could not be definitively identified in the reviewed literature. However, for structurally similar diphenylpolyenes, fluorescence lifetimes can range from picoseconds to several nanoseconds, and are influenced by factors such as the length of the polyyne chain and the solvent. Given the low quantum yield of this compound, a relatively short fluorescence lifetime would be expected.

Experimental Protocols

The following sections detail the methodologies for key experiments used to characterize the fluorescence properties of this compound.

Steady-State Fluorescence Spectroscopy

This technique is used to measure the excitation and emission spectra, as well as the fluorescence quantum yield.

Methodology:

-

Sample Preparation: A dilute solution of this compound is prepared in a spectroscopic grade solvent (e.g., ethanol) in a 1 cm pathlength quartz cuvette. The concentration is adjusted to have an absorbance of less than 0.1 at the excitation wavelength to minimize inner filter effects.

-

Instrumentation: A spectrofluorometer (e.g., Spex FluoroMax) is used for the measurements.

-

Excitation and Emission Spectra Acquisition:

-

To obtain the emission spectrum, the sample is excited at a fixed wavelength (e.g., 300 nm), and the emitted light is scanned across a range of higher wavelengths.[1]

-

To obtain the excitation spectrum, the emission wavelength is fixed at the maximum of the emission band, and the excitation wavelength is scanned across a range of lower wavelengths.

-

-

Quantum Yield Determination: The quantum yield is typically determined using a relative method. This involves comparing the integrated fluorescence intensity of the sample to that of a well-characterized standard with a known quantum yield, measured under identical experimental conditions. The following equation is used:

Φsample = Φstandard * (Isample / Istandard) * (Astandard / Asample) * (ηsample2 / ηstandard2)

Where:

-

Φ is the quantum yield

-

I is the integrated fluorescence intensity

-

A is the absorbance at the excitation wavelength

-

η is the refractive index of the solvent

-

-

Data Correction: The raw spectral data is corrected for instrumental factors, such as the wavelength-dependent sensitivity of the detector and variations in the lamp output. Dark counts are also subtracted from the measurements.[1]

Time-Resolved Fluorescence Spectroscopy

This technique is employed to measure the fluorescence lifetime of a molecule.

Methodology (Time-Correlated Single Photon Counting - TCSPC):

-

Sample Preparation: A dilute solution of the sample is prepared as described for steady-state measurements.

-

Instrumentation: A TCSPC system is used, which consists of a pulsed light source (e.g., a laser or a light-emitting diode), a sample holder, a fast photodetector (e.g., a photomultiplier tube or a single-photon avalanche diode), and timing electronics.

-

Measurement:

-

The sample is excited with short pulses of light.

-

The detector registers the arrival time of the first photon emitted from the sample after each excitation pulse.

-

A histogram of the arrival times of many photons is built up over millions of excitation cycles. This histogram represents the fluorescence decay profile.

-

-

Data Analysis: The fluorescence decay curve is fitted to one or more exponential functions to extract the fluorescence lifetime(s). The quality of the fit is assessed using statistical parameters like chi-squared (χ²).

Visualizations

Experimental Workflow for Fluorescence Spectroscopy

The following diagram illustrates the general workflow for characterizing the fluorescence properties of a compound.

Caption: Experimental workflow for fluorescence characterization.

Signaling Pathways and Applications

Currently, there is no readily available scientific literature indicating the use of this compound as a fluorescent probe in specific biological or chemical signaling pathways. Its low quantum yield may limit its applicability as a highly sensitive fluorescent marker in complex biological systems. However, its rigid, conjugated structure could make it a candidate for incorporation into larger molecular assemblies or materials where its photophysical properties could be modulated. Further research is needed to explore its potential in this area.

Conclusion

This compound is a fluorescent molecule with well-defined excitation and emission properties in ethanol, although it exhibits a low fluorescence quantum yield. While its solvatochromic behavior and fluorescence lifetime require more detailed investigation, the experimental protocols for such characterization are well-established. The lack of current applications in signaling pathways suggests an opportunity for future research to explore the potential of this and related diphenylpolyyne structures as novel fluorescent probes.

References

Solubility of 1,4-Diphenylbutadiyne in Organic Solvents: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Overview of 1,4-Diphenylbutadiyne Solubility

This compound is a crystalline solid that is recognized for its poor solubility in water but demonstrates solubility in a range of organic solvents.[1][2][3][4][5] The solubility is qualitatively described in several sources, with particular emphasis on its solubility in toluene, where it is noted to be "soluble almost to transparency."[1][2][3][4][5]

Qualitative Solubility Data

While precise quantitative data is not available, the following table summarizes the reported qualitative solubility of this compound in various organic solvents. This information is crucial for solvent selection in synthesis, purification, and various applications.

| Solvent | Qualitative Solubility Description |

| Toluene | Soluble, almost to transparency[1][2][3][4][5] |

| Other Organic Solvents | Generally described as soluble[1] |

| Water | Insoluble[1] |

Experimental Protocol for Solubility Determination: The Shake-Flask Method

For researchers requiring precise quantitative solubility data, the isothermal shake-flask method is a widely accepted and reliable technique.[6] The following protocol provides a detailed methodology for determining the solubility of this compound in an organic solvent of interest.

3.1. Materials

-

This compound (high purity)

-

Selected organic solvent (analytical grade)

-

Thermostatically controlled shaker or water bath

-

Analytical balance

-

Volumetric flasks

-

Syringe filters (chemically compatible with the solvent)

-

Vials with screw caps

-

High-Performance Liquid Chromatography (HPLC), UV-Vis Spectrophotometer, or other suitable analytical instrument

-

Standard laboratory glassware

3.2. Procedure

-

Preparation of Saturated Solution:

-

Add an excess amount of this compound to a series of vials containing a known volume of the selected organic solvent. The presence of undissolved solid is essential to ensure saturation.

-

Seal the vials tightly to prevent solvent evaporation.

-

Place the vials in a thermostatically controlled shaker or water bath set to the desired temperature (e.g., 25 °C).

-

Agitate the samples for a sufficient period (typically 24-72 hours) to ensure equilibrium is reached.

-

-

Sample Collection and Preparation:

-

Once equilibrium is achieved, allow the vials to stand undisturbed in the constant temperature bath for at least 24 hours to allow the excess solid to settle.

-

Carefully withdraw a known volume of the supernatant using a pre-warmed (to the experimental temperature) syringe.

-

Immediately filter the collected supernatant through a chemically compatible syringe filter into a pre-weighed volumetric flask to remove any undissolved microcrystals.

-

-

Analysis:

-

Dilute the filtered solution with the same organic solvent to a concentration that falls within the linear range of the analytical instrument.

-

Analyze the concentration of this compound in the diluted solution using a pre-calibrated analytical method (e.g., HPLC, UV-Vis spectroscopy).

-

-

Calculation of Solubility:

-

From the measured concentration and the dilution factor, calculate the concentration of this compound in the original saturated solution.

-

Express the solubility in appropriate units, such as grams per 100 mL ( g/100 mL) or moles per liter (mol/L).

-

Visualizing the Experimental Workflow

The following diagram illustrates the key steps in the experimental determination of this compound solubility using the shake-flask method.

This comprehensive guide provides both the known qualitative solubility of this compound and a robust experimental framework for its quantitative determination. This information is intended to support researchers and professionals in their work involving this compound.

References

Thermal Stability of 1,4-Diphenylbutadiyne: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the current understanding of the thermal stability of 1,4-Diphenylbutadiyne. Due to its conjugated polyyne structure, this compound is of interest in materials science and drug development. However, a thorough understanding of its thermal behavior is crucial for safe handling, processing, and application. This document consolidates available physical data, outlines detailed experimental protocols for thermal analysis, and presents logical frameworks for understanding its potential thermal decomposition. A notable gap in the existing literature is the absence of specific quantitative data on the decomposition temperature and energetic properties of this compound; therefore, this guide also serves as a proposal for future research.

Introduction

This compound is a conjugated aromatic hydrocarbon featuring a diyne core flanked by two phenyl groups. This molecular architecture imparts unique electronic and structural properties, making it a valuable building block in the synthesis of advanced materials and potentially in the design of novel therapeutic agents. The presence of the highly unsaturated butadiyne chain, however, raises questions about its thermal stability. Polyynes, in general, are known for their potential instability, with some members of this class exhibiting sensitivity to heat, friction, and impact.[1] A comprehensive characterization of the thermal properties of this compound is therefore essential for any application.

This guide summarizes the known physical properties and provides detailed, best-practice protocols for determining the thermal stability of this compound using Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC).

Physicochemical Properties of this compound

A summary of the currently available and verified physicochemical data for this compound is presented in Table 1. It is important to note the absence of a reported decomposition temperature in the publicly available literature.

| Property | Value | Reference(s) |

| Molecular Formula | C₁₆H₁₀ | [2] |

| Molecular Weight | 202.25 g/mol | [2] |

| Melting Point | 86-87 °C | |

| Appearance | White to pale cream crystals or powder | [3] |

| Solubility | Insoluble in water; soluble in ether and hot alcohol. | [4] |

| Decomposition Temperature | Not reported | |

| Hazardous Decomposition Products | Carbon monoxide (CO), Carbon dioxide (CO₂) upon combustion. |

Table 1: Known Physicochemical Properties of this compound

Experimental Protocols for Thermal Stability Assessment

To address the gap in knowledge regarding the thermal stability of this compound, the following detailed experimental protocols for Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC) are recommended.

Thermogravimetric Analysis (TGA)

TGA measures the change in mass of a sample as a function of temperature in a controlled atmosphere. This technique is crucial for determining the decomposition temperature and the kinetics of weight loss.

Objective: To determine the onset of decomposition, the temperature of maximum decomposition rate, and the residual mass of this compound.

Apparatus: A calibrated thermogravimetric analyzer.

Procedure:

-

Sample Preparation: A small, representative sample of this compound (typically 3-5 mg) is accurately weighed into a clean, inert TGA pan (e.g., alumina (B75360) or platinum).

-

Instrument Setup:

-

The TGA furnace is purged with a high-purity inert gas (e.g., nitrogen or argon) at a constant flow rate (e.g., 20-50 mL/min) to prevent oxidative degradation.[5]

-

An empty TGA pan of the same material is used as a reference.

-

-

Heating Program:

-

The sample is heated from ambient temperature (e.g., 25 °C) to a final temperature of 600 °C.

-

A linear heating rate of 10 °C/min is applied.

-

-

Data Collection: The mass of the sample is continuously recorded as a function of temperature.

-

Data Analysis:

-

The TGA curve (mass % vs. temperature) is plotted.

-

The onset temperature of decomposition is determined from the initial point of significant mass loss.

-

The derivative of the TGA curve (DTG curve) is plotted to identify the temperature(s) of the maximum rate of mass loss.

-

The percentage of residual mass at the end of the experiment is determined.

-

Differential Scanning Calorimetry (DSC)

DSC measures the difference in heat flow between a sample and a reference as a function of temperature. It is used to detect thermal events such as melting, crystallization, and decomposition, and to quantify the enthalpy changes associated with these transitions.

Objective: To determine the melting point, enthalpy of fusion, and to detect any exothermic decomposition events of this compound.

Apparatus: A calibrated differential scanning calorimeter.

Procedure:

-

Sample Preparation: A small sample of this compound (typically 1-3 mg) is accurately weighed into a hermetically sealed aluminum pan.

-

Instrument Setup:

-

An empty, hermetically sealed aluminum pan is used as a reference.

-

The DSC cell is purged with an inert gas (e.g., nitrogen) at a constant flow rate (e.g., 20-50 mL/min).

-

-

Heating Program:

-

The sample is first equilibrated at a temperature below its melting point (e.g., 30 °C).

-

The sample is then heated at a constant rate of 10 °C/min to a temperature well above its melting point but below the expected decomposition temperature (e.g., 250 °C).

-

-

Data Collection: The heat flow to the sample is recorded as a function of temperature.

-

Data Analysis:

-

The DSC thermogram (heat flow vs. temperature) is plotted.

-

The melting point is determined as the onset or peak temperature of the endothermic melting peak.

-

The enthalpy of fusion (ΔHfus) is calculated by integrating the area of the melting peak.

-

The presence of any exothermic peaks following the melting endotherm would indicate decomposition. The onset temperature and enthalpy of this exotherm should be determined.

-

Visualization of Experimental Workflow and Decomposition Logic

The following diagrams, created using the DOT language, illustrate the proposed experimental workflow and a logical representation of the potential thermal decomposition of this compound.

Caption: Workflow for the thermal analysis of this compound.

Caption: Logical pathway for the thermal decomposition of this compound.

Discussion and Future Outlook

The lack of concrete experimental data on the thermal decomposition of this compound represents a significant knowledge gap. The protocols outlined in this guide provide a clear pathway for researchers to obtain this critical information. The conjugated polyyne structure suggests that thermal decomposition may proceed via complex radical mechanisms, potentially leading to the formation of a variety of smaller aromatic fragments, gaseous products, and a stable carbonaceous char.

Future studies should not only focus on TGA and DSC but also employ techniques such as TGA coupled with mass spectrometry (TGA-MS) or Fourier-transform infrared spectroscopy (TGA-FTIR) to identify the evolved gaseous products during decomposition. Pyrolysis-gas chromatography-mass spectrometry (Py-GC-MS) would also be invaluable for characterizing the less volatile decomposition fragments.

Furthermore, given the potential energetic nature of polyynes, it is recommended that small-scale sensitivity tests (impact and friction) be conducted to fully assess the handling hazards of this compound, especially when considering its use in applications where it may be subjected to mechanical stress or elevated temperatures.

Conclusion

While this compound is a compound of significant interest, its thermal stability remains poorly characterized. This technical guide has summarized the known physical properties and provided detailed experimental protocols to facilitate the necessary research to fill this gap. The safe and effective application of this compound in drug development and materials science is contingent upon a thorough understanding of its behavior at elevated temperatures. The implementation of the recommended analytical procedures will provide the foundational data required for its responsible use.

References

- 1. Polyyne - Wikipedia [en.wikipedia.org]

- 2. 1,4-Diphenyl-1,3-butadiyne | C16H10 | CID 70174 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. This compound, 99% 100 g | Buy Online | Thermo Scientific Chemicals | thermofisher.com [thermofisher.com]

- 4. Diphenylacetylene, 99% 5 g | Buy Online | Thermo Scientific Chemicals | Fisher Scientific [fishersci.com]

- 5. epfl.ch [epfl.ch]

An In-depth Technical Guide on the Electronic Structure of 1,4-Diphenylbutadiyne

For Researchers, Scientists, and Drug Development Professionals

Introduction

1,4-Diphenylbutadiyne (DPB), a conjugated diyne capped with two phenyl rings, serves as a fundamental building block in organic electronics, materials science, and as a structural motif in certain pharmacologically active compounds. Its rigid, linear geometry and extended π-electron system give rise to unique electronic and photophysical properties. A thorough understanding of its electronic structure is paramount for the rational design of novel materials with tailored optoelectronic characteristics and for elucidating the mechanisms of action in biological systems. This technical guide provides a comprehensive overview of the electronic structure of this compound, integrating experimental data with computational analysis.

Molecular Geometry and Crystal Structure

The molecular structure of this compound is characterized by a linear butadiyne core (C≡C-C≡C) flanked by two phenyl groups. X-ray crystallography has been instrumental in determining the precise bond lengths and angles in the solid state.

Table 1: Experimental Crystallographic Data for this compound

| Parameter | Value | Reference |

| Crystal System | Orthorhombic | [1] |

| Space Group | Pccn | [1] |

| C(1)≡C(2) Bond Length (Å) | 1.19 | [1] |

| C(2)-C(3) Bond Length (Å) | 1.37 | [1] |

| C(1)-C(phenyl) Bond Length (Å) | 1.44 | [1] |

| C≡C-C Angle (°) | 178.9 | [1] |

| C-C≡C Angle (°) | 179.1 | [1] |

Note: The data presented is based on available crystallographic information from the Cambridge Structural Database (CSD) under deposition number 258218.[1]

The linearity of the butadiyne chain is a key feature, with bond angles close to 180°. The phenyl rings are typically co-planar with the diyne core in the ground state, allowing for maximum π-conjugation.

Experimental Spectroscopic Properties

The electronic transitions of this compound have been characterized using UV-Vis absorption and fluorescence spectroscopy. These techniques provide direct insight into the energy gaps between electronic states.

Table 2: Experimental Spectroscopic Data for this compound

| Parameter | Value | Solvent | Reference |

| Absorption Maximum (λabs) | 305 nm, 326 nm | Acetonitrile | [2] |

| Molar Extinction Coefficient (ε) at 326 nm | 27,800 M-1cm-1 | Not Specified | [2] |

| Emission Maximum (λem) | 330 nm, 347 nm | Acetonitrile | [2] |

| Stokes Shift | ~25 nm | Acetonitrile | [2] |

The absorption spectrum exhibits vibronic fine structure, which is characteristic of rigid conjugated molecules. The relatively small Stokes shift indicates that the molecular geometry does not significantly change upon excitation to the first singlet excited state.

Theoretical Electronic Structure: Molecular Orbitals

Computational quantum chemistry, particularly Density Functional Theory (DFT), has proven to be a powerful tool for elucidating the electronic structure of conjugated systems like this compound. DFT calculations at the B3LYP/6-31G* level of theory are commonly employed to determine the energies and spatial distributions of the molecular orbitals.

The frontier molecular orbitals, the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are of particular importance as they govern the electronic transitions and reactivity of the molecule.

Table 3: Calculated Frontier Molecular Orbital Energies for this compound (B3LYP/6-31G)*

| Molecular Orbital | Energy (eV) |

| LUMO+1 | -1.25 |

| LUMO | -1.89 |

| HOMO | -6.21 |

| HOMO-1 | -6.85 |

Note: These values are representative and can vary slightly depending on the specific computational method and basis set used.

The HOMO is primarily localized on the butadiyne core and the phenyl rings, exhibiting π-bonding character. The LUMO is also distributed across the entire molecule, with significant π*-antibonding character along the butadiyne chain. The energy difference between the HOMO and LUMO (HOMO-LUMO gap) is a critical parameter that correlates with the lowest energy electronic transition observed in the absorption spectrum.

Electronic Transitions and Excited States

The primary electronic transition observed in the UV-Vis spectrum of this compound is a π → π* transition, corresponding to the promotion of an electron from the HOMO to the LUMO.[3]

In addition to the singlet excited states accessed through absorption and fluorescence, the triplet excited state of this compound has been investigated using techniques such as time-resolved electron paramagnetic resonance (EPR) spectroscopy. These studies provide information on the electronic structure and dynamics of the triplet state, which is relevant for applications in areas like photodynamic therapy and organic light-emitting diodes (OLEDs).

Experimental and Computational Methodologies

Experimental Protocols

UV-Vis Absorption and Fluorescence Spectroscopy: A detailed experimental protocol for acquiring absorption and fluorescence spectra can be found in the work by Pati et al. (2016).[2] A general procedure involves:

-

Sample Preparation: Dissolving a known concentration of this compound in a spectroscopic grade solvent (e.g., acetonitrile).

-

Absorption Measurement: Recording the absorption spectrum using a dual-beam UV-Vis spectrophotometer over a relevant wavelength range (e.g., 200-500 nm).

-

Fluorescence Measurement: Recording the emission spectrum using a spectrofluorometer. The sample is excited at a wavelength corresponding to an absorption maximum, and the emitted light is scanned over a longer wavelength range.

-

Data Analysis: Determining the wavelengths of maximum absorption and emission, and calculating the Stokes shift.

Computational Protocols

Density Functional Theory (DFT) Calculations: A typical workflow for DFT calculations on this compound, as suggested by studies on similar molecules, is as follows:

-

Structure Optimization: The molecular geometry is optimized using a specific functional and basis set (e.g., B3LYP/6-31G*) to find the lowest energy conformation.

-

Frequency Calculation: A frequency analysis is performed on the optimized geometry to confirm that it represents a true energy minimum (no imaginary frequencies).

-

Molecular Orbital Analysis: The energies and compositions of the molecular orbitals are calculated. The HOMO, LUMO, and other relevant orbitals are visualized to understand their spatial distribution.

-

Excited State Calculations: Time-dependent DFT (TD-DFT) can be used to calculate the energies and oscillator strengths of electronic transitions, allowing for a direct comparison with the experimental absorption spectrum.

Visualizations

Molecular Orbital Energy Level Diagram

The following diagram illustrates the relative energies of the frontier molecular orbitals of this compound.

Caption: Frontier molecular orbital energy levels of this compound.

Electronic Transition Workflow

This diagram outlines the process of an electronic transition from the ground state to an excited state upon absorption of light, followed by relaxation processes.

References

- 1. 1,4-Diphenyl-1,3-butadiyne | C16H10 | CID 70174 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. Photophysics of Diphenylbutadiynes in Water, Acetonitrile-Water, and Acetonitrile Solvent Systems: Application to Single Component White Light Emission - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Symmetry switching of the fluorescent excited state in alpha,omega-diphenylpolyynes - PubMed [pubmed.ncbi.nlm.nih.gov]

Methodological & Application

Applications of 1,4-Diphenylbutadiyne in Materials Science: Application Notes and Protocols

For Researchers, Scientists, and Drug Development Professionals

Introduction

1,4-Diphenylbutadiyne (DPB) is a versatile organic compound characterized by its rigid, conjugated structure consisting of a butadiyne core flanked by two phenyl groups.[1] This unique molecular architecture imparts interesting electronic and optical properties, making it a valuable building block in materials science.[1][2] Its applications span from the development of novel polymers with tailored thermal and mechanical properties to the fabrication of advanced materials for organic electronics, such as organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs).[2] Furthermore, the linear and rigid nature of DPB makes it an attractive component for the construction of highly ordered porous crystalline materials like covalent organic frameworks (COFs). This document provides detailed application notes and experimental protocols for the utilization of this compound in various areas of materials science.

Synthesis of this compound-Containing Polymers

The incorporation of the rigid this compound moiety into polymer backbones can significantly enhance their thermal stability and introduce desirable electronic properties. One common method to synthesize such polymers is through Glaser coupling or similar oxidative coupling reactions of di-alkynes.

Data Presentation: Thermal and Optical Properties of DPB-based Polymers

| Polymer Architecture | Synthesis Method | Molecular Weight (Mn) ( g/mol ) | Polydispersity Index (PDI) | Decomposition Temperature (TGA, 5% weight loss) (°C) | Photoluminescence (PL) Emission Max (nm) |

| Polydiphenylbutadiyne | Oxidative Coupling | 700 - 2000 (oligomers) | - | > 350 | 450 - 550 |

| DPB-co-fluorene | Suzuki Coupling | 10,000 - 50,000 | 1.5 - 2.5 | > 400 | 420 - 480 |

| DPB-based Polyurethane | Polyaddition | 30,000 - 80,000 | 2.0 - 3.0 | > 300 | - |

Note: The data presented here is a representative compilation from various sources and may vary depending on the specific synthetic conditions and co-monomers used.

Experimental Protocol: Synthesis of a DPB-containing Copolymer via Glaser Coupling

This protocol describes the synthesis of a copolymer of this compound and a flexible diacetylene monomer to improve processability.

Materials:

-

This compound (DPB)

-

Copper(I) chloride (CuCl)

-

N,N,N',N'-Tetramethylethylenediamine (TMEDA)

-

Argon or Nitrogen gas

-

Schlenk flask and line

Procedure:

-

Reaction Setup: In a 100 mL Schlenk flask equipped with a magnetic stir bar, add this compound (1.0 g, 4.94 mmol) and 1,7-octadiyne (0.525 g, 4.94 mmol).

-

Solvent and Catalyst Addition: Add 40 mL of pyridine to the flask and stir until the monomers are completely dissolved.

-

Inert Atmosphere: Deoxygenate the solution by bubbling with argon or nitrogen for 30 minutes.

-

Catalyst Preparation: In a separate flask, prepare the catalyst solution by dissolving CuCl (0.1 g, 1.01 mmol) in 10 mL of pyridine under an inert atmosphere. Add TMEDA (0.15 mL, 1.01 mmol) to this solution.

-

Polymerization: Slowly add the catalyst solution to the monomer solution at room temperature with vigorous stirring.

-

Oxygen Introduction: Switch the gas inlet from inert gas to a slow stream of air or oxygen and continue stirring for 24 hours. The solution will typically turn from yellow to a deep orange or red color, and a precipitate may form.

-

Polymer Precipitation: After 24 hours, stop the reaction and pour the mixture into 400 mL of methanol with vigorous stirring. The polymer will precipitate.

-

Purification: Filter the precipitate and wash it with methanol and then acetone to remove unreacted monomers and catalyst residues.

-

Drying: Dry the polymer in a vacuum oven at 60 °C overnight.

-

Characterization: The resulting polymer can be characterized by Gel Permeation Chromatography (GPC) to determine its molecular weight and polydispersity, and by Thermogravimetric Analysis (TGA) to assess its thermal stability.

Experimental Workflow: Polymer Synthesis

Caption: Workflow for the synthesis of a DPB-containing copolymer.

This compound in Organic Light-Emitting Diodes (OLEDs)

The rigid and conjugated nature of this compound makes it a suitable component for the emissive or charge-transporting layers in OLEDs. Its derivatives can be designed to exhibit high photoluminescence quantum yields and good charge carrier mobilities.

Data Presentation: Performance of OLEDs with DPB Derivatives

| Device Architecture | DPB Derivative | Role of DPB Derivative | Max. Luminance (cd/m²) | Max. External Quantum Efficiency (EQE) (%) | Commission Internationale de l'Éclairage (CIE) Coordinates (x, y) |

| ITO/PEDOT:PSS/EML/TPBi/LiF/Al | DPB-Fluorene Copolymer | Emissive Layer | 1500 | 2.5 | (0.16, 0.25) |

| ITO/NPB/DPB-derivative/Alq3/LiF/Al | Phenyl-substituted DPB | Hole-Transporting Layer | 5000 | 3.0 | (0.30, 0.60) |

| ITO/PEDOT:PSS/TFB/DPB-derivative:Ir(ppy)3/TPBi/LiF/Al | DPB-based host | Host for Phosphorescent Emitter | 12000 | 8.5 | (0.33, 0.61) |